(2R)-1-[allyl(methyl)amino]propan-2-ol
Description
(2R)-1-[allyl(methyl)amino]propan-2-ol is a chiral secondary alcohol featuring an allyl(methyl)amino substituent at the 1-position of a propan-2-ol backbone. The (2R) stereochemistry confers specificity in its interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R)-1-[methyl(prop-2-enyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-4-5-8(3)6-7(2)9/h4,7,9H,1,5-6H2,2-3H3/t7-/m1/s1 |
InChI Key |
ZGFSWNAAOHGXMY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN(C)CC=C)O |
Canonical SMILES |
CC(CN(C)CC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The target compound’s allyl(methyl)amino group distinguishes it from analogs with bulkier aryloxyethylamino or phenoxy substituents. This smaller, unsaturated side chain may enhance metabolic stability compared to methoxy-substituted analogs .
- Stereochemical purity : Unlike the racemic mixtures in Compounds 10, 11, and impurities, the (2R) configuration of the target compound could optimize receptor binding selectivity .
Regulatory and Impurity Considerations
Pharmaceutical analogs of propan-2-ol derivatives often generate process-related impurities, such as:
- Impurity E(EP): Contains a methoxyethyl-phenoxy group, formed via incomplete alkylation during synthesis .
- Impurity F(EP) : A des-methoxy derivative, highlighting the susceptibility of methoxy groups to cleavage under acidic conditions .
- N-Allyl demethylation products (e.g., 1-allylamino-propan-2-ol).
- Oxidation byproducts of the allyl group (e.g., epoxy or diol derivatives).
Quality control measures for such compounds require chiral HPLC to ensure enantiopurity and LC-MS to detect trace impurities .
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